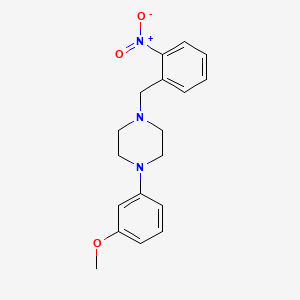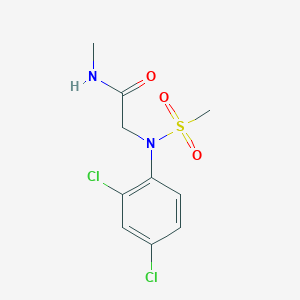
1-(3-methoxyphenyl)-4-(2-nitrobenzyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-methoxyphenyl)-4-(2-nitrobenzyl)piperazine, also known as MNBP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNBP has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 1-(3-methoxyphenyl)-4-(2-nitrobenzyl)piperazine involves its interaction with the monoamine transporters, which are responsible for the reuptake of dopamine, serotonin, and norepinephrine. This compound binds to these transporters and inhibits their activity, leading to an increase in the concentration of these neurotransmitters in the synaptic cleft. This, in turn, leads to an increase in neurotransmission and a potential decrease in the symptoms of depression and anxiety disorders.
Biochemical and Physiological Effects:
Studies have shown that this compound has a high affinity for the dopamine transporter, followed by the norepinephrine transporter and the serotonin transporter. This suggests that this compound may have a greater effect on the dopaminergic system than the serotonergic system. This compound has also been shown to have a dose-dependent effect on the release of dopamine, with higher doses leading to a greater increase in dopamine release. However, the long-term effects of this compound on the dopaminergic system are still unknown.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(3-methoxyphenyl)-4-(2-nitrobenzyl)piperazine in lab experiments is its high affinity for the monoamine transporters, which makes it a useful tool for studying the transporters' function. This compound can also be radiolabeled and used as a radioligand in PET imaging, allowing for the visualization of the transporters in vivo. However, one limitation of using this compound is its potential toxicity, which must be carefully considered when using it in experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-(3-methoxyphenyl)-4-(2-nitrobenzyl)piperazine, including:
1. Further studies on the long-term effects of this compound on the dopaminergic system.
2. Investigation of the potential use of this compound in the treatment of Parkinson's disease.
3. Development of new synthesis methods for this compound to improve its purity and yield.
4. Investigation of the potential use of this compound as a radioligand in PET imaging.
5. Studies on the potential use of this compound in the treatment of other neurological disorders.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method has been studied, and its mechanism of action has been investigated to understand its biochemical and physiological effects. This compound has been shown to have potential applications in the treatment of depression, anxiety disorders, and Parkinson's disease. However, further studies are needed to fully understand its long-term effects and potential applications in other neurological disorders.
Synthesemethoden
1-(3-methoxyphenyl)-4-(2-nitrobenzyl)piperazine can be synthesized using several methods, including the reaction of 1-(3-methoxyphenyl)piperazine with 2-nitrobenzyl chloride in the presence of a base. Another method involves the reduction of 1-(3-methoxyphenyl)-4-(2-nitrophenyl)piperazine using sodium dithionite. The purity of the synthesized compound can be determined using nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
1-(3-methoxyphenyl)-4-(2-nitrobenzyl)piperazine has been studied for its potential applications in various fields, including medicinal chemistry, neurochemistry, and pharmacology. It has been shown to have an inhibitory effect on the reuptake of dopamine, serotonin, and norepinephrine, making it a potential candidate for the treatment of depression and anxiety disorders. It has also been studied for its potential use in the treatment of Parkinson's disease due to its ability to increase the release of dopamine in the brain. This compound has also been studied for its potential use as a radioligand in positron emission tomography (PET) imaging.
Eigenschaften
IUPAC Name |
1-(3-methoxyphenyl)-4-[(2-nitrophenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-24-17-7-4-6-16(13-17)20-11-9-19(10-12-20)14-15-5-2-3-8-18(15)21(22)23/h2-8,13H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSMUEZBBKSWSFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)CC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-amino-2-propyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5770041.png)

![4-(cyclopentyloxy)-N'-[1-(4-propoxyphenyl)ethylidene]benzohydrazide](/img/structure/B5770052.png)

![N-[3-(acetylamino)phenyl]-2-cyclopentylacetamide](/img/structure/B5770065.png)
![N'-{[2-(4-tert-butylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5770072.png)
![ethyl 3-{[(2-anilino-2-oxoethyl)thio]methyl}benzoate](/img/structure/B5770076.png)
![methyl {[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]thio}acetate](/img/structure/B5770096.png)
![N-[2-(4-methoxyphenyl)ethyl]cyclopentanecarboxamide](/img/structure/B5770100.png)

![2-(4-chlorophenyl)-N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}acetamide](/img/structure/B5770118.png)
![2-(2,5-dimethoxybenzylidene)[1,3]thiazolo[2',3':2,3]imidazo[4,5-b]pyridin-3(2H)-one](/img/structure/B5770123.png)
![N'-[4-(dimethylamino)benzylidene]-2-methoxy-2-phenylacetohydrazide](/img/structure/B5770125.png)